molecular formula C8H12OS2 B14657688 2-(1,3-Dithiolan-2-yl)cyclopentanone CAS No. 51717-62-5

2-(1,3-Dithiolan-2-yl)cyclopentanone

Cat. No.: B14657688
CAS No.: 51717-62-5
M. Wt: 188.3 g/mol
InChI Key: HOFFZVOTWVWHRK-UHFFFAOYSA-N
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Description

2-(1,3-Dithiolan-2-yl)cyclopentanone is an organic compound with the molecular formula C8H12OS2 It features a cyclopentanone ring fused with a 1,3-dithiolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dithiolan-2-yl)cyclopentanone can be synthesized through the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiolan ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiolan-2-yl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Zinc chloride, Lewis acids.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiolan-2-yl)cyclopentanone involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It may also modulate signaling pathways involved in cellular stress responses, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dithiolan-2-yl)cyclopentanone is unique due to the combination of the cyclopentanone ring and the 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

51717-62-5

Molecular Formula

C8H12OS2

Molecular Weight

188.3 g/mol

IUPAC Name

2-(1,3-dithiolan-2-yl)cyclopentan-1-one

InChI

InChI=1S/C8H12OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h6,8H,1-5H2

InChI Key

HOFFZVOTWVWHRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C2SCCS2

Origin of Product

United States

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